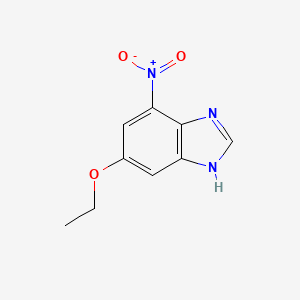

6-Ethoxy-4-nitro-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-4-nitro-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-2-15-6-3-7-9(11-5-10-7)8(4-6)12(13)14/h3-5H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDNXEPBKMMVIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=C1)[N+](=O)[O-])N=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80214709 | |

| Record name | 1H-Benzimidazole, 6-ethoxy-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64457-67-6 | |

| Record name | 1H-Benzimidazole, 6-ethoxy-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064457676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, 6-ethoxy-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 6 Ethoxy 4 Nitro 1h Benzimidazole

Classical Synthetic Approaches to Substituted Benzimidazoles

The traditional and most widely employed method for the synthesis of the benzimidazole (B57391) core involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent, such as an aldehyde, orthoester, or nitrile. This approach, often referred to as the Phillips-Ladenburg synthesis, typically requires elevated temperatures and acidic conditions to facilitate the cyclization and subsequent dehydration.

For the synthesis of a 2-unsubstituted benzimidazole like 6-Ethoxy-4-nitro-1H-benzimidazole, the classical approach would involve the reaction of the corresponding o-phenylenediamine, in this case, 3-ethoxy-5-nitro-benzene-1,2-diamine, with formic acid. nih.govnih.govscholarsresearchlibrary.com The reaction is typically carried out by heating the reactants in the presence of a mineral acid, such as hydrochloric acid, which acts as a catalyst. nih.gov The general mechanism involves the initial formation of an N-formyl intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the second amino group onto the formyl carbon, followed by elimination of a water molecule to yield the benzimidazole ring.

Alternatively, the condensation can be performed with an aldehyde, followed by an oxidation step. For instance, reacting an o-phenylenediamine with an aldehyde first forms a Schiff base intermediate, which is then cyclized and oxidized to the benzimidazole. researchgate.netresearchgate.net However, for an unsubstituted C2-position, formic acid or its derivatives are the most direct reagents.

Novel and Green Chemistry Strategies for this compound Synthesis

In recent years, a strong emphasis has been placed on developing more environmentally benign and efficient synthetic methods. These "green" approaches aim to reduce reaction times, minimize waste, and avoid the use of harsh reagents and solvents. researchgate.net

One-Pot Synthesis Techniques

One-pot syntheses offer significant advantages by combining multiple reaction steps into a single procedure, thereby reducing the need for intermediate isolation and purification, which saves time and resources. For the synthesis of nitro-substituted benzimidazoles, one-pot procedures starting from a nitro-o-phenylenediamine and an aldehyde have been developed. nih.gov These reactions often utilize a reductive cyclocondensation approach, where the nitro group of a starting material like 2-nitroaniline (B44862) is reduced in situ to an amino group, which then condenses with an aldehyde to form the benzimidazole. nih.gov While not directly reported for this compound, this strategy could theoretically be adapted.

Another one-pot approach involves the reaction of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent. researchgate.net For the synthesis of 5-nitro-2-aryl substituted-1H-benzimidazoles, a one-pot cyclo-condensation of 4-nitro-o-phenylenediamine (B140028) with various phenoxyacetic acids under microwave irradiation has been reported to be efficient. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. rsc.orgderpharmachemica.comresearchgate.net

The synthesis of various substituted benzimidazoles, including nitro-containing derivatives, has been successfully achieved using microwave technology. rsc.orgderpharmachemica.comresearchgate.net For example, the condensation of 4-nitro-o-phenylenediamine with phenoxyacetic acids was accomplished in 2.5-3.5 minutes under microwave irradiation, yielding good to excellent results. rsc.org This rapid, efficient heating method is highly applicable to the synthesis of this compound, suggesting that the reaction of 3-ethoxy-5-nitro-benzene-1,2-diamine with formic acid could be significantly optimized using this technique.

| Reactants | Method | Reaction Time | Yield | Reference |

| 4-nitro-o-phenylenediamine and phenoxyacetic acids | Conventional Heating | 3-4 hours | Good | rsc.org |

| 4-nitro-o-phenylenediamine and phenoxyacetic acids | Microwave Irradiation | 2.5-3.5 minutes | Good to Excellent | rsc.org |

| 6-substituted 1H-benzimidazoles and substituted halides | Conventional Heating | 6-12 hours | 70-91% | derpharmachemica.com |

| 6-substituted 1H-benzimidazoles and substituted halides | Microwave Irradiation | 10-15 minutes | 90-99% | derpharmachemica.com |

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Substituted Benzimidazoles

Catalyst-Mediated Transformations

The use of catalysts is central to many modern synthetic strategies, offering pathways with lower activation energies and improved selectivity. For benzimidazole synthesis, a variety of catalysts have been explored. Acid catalysts, such as hydrochloric acid, are common in classical approaches. nih.gov More recently, the use of solid acid catalysts and metal-based catalysts has gained attention due to their efficiency and potential for recyclability. For instance, the synthesis of 5-Methoxy-1H-benzimidazole has been achieved with a 98% yield by reacting 4-methoxy-1,2-phenylenediamine with formic acid in the presence of ZnO nanoparticles at 70 °C. nih.gov This suggests that a similar catalytic approach could be effective for the synthesis of this compound.

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity is a critical consideration in the synthesis of asymmetrically substituted benzimidazoles like this compound. The starting material, 3-ethoxy-5-nitro-benzene-1,2-diamine, is an unsymmetrical o-phenylenediamine. Upon cyclization with a C1 synthon like formic acid, two regioisomeric products are possible: this compound and 4-ethoxy-6-nitro-1H-benzimidazole.

The directing effects of the substituents on the benzene (B151609) ring play a crucial role in determining the outcome of the reaction. The ethoxy group is an electron-donating group, while the nitro group is strongly electron-withdrawing. In the cyclization step, the initial N-acylation can occur at either of the two non-equivalent amino groups. The subsequent intramolecular cyclization involves the nucleophilic attack of the remaining amino group on the carbonyl carbon. The relative nucleophilicity of the two amino groups, influenced by the electronic effects of the ethoxy and nitro substituents, will dictate the major regioisomer formed. Generally, the amino group further away from the deactivating nitro group and closer to the activating ethoxy group would be expected to be more nucleophilic, potentially favoring the formation of one isomer over the other. However, without specific experimental data for this compound, the exact regiochemical outcome remains to be determined empirically.

Stereoselectivity is not a factor in the synthesis of this compound itself, as the molecule is achiral and does not possess any stereocenters.

Scale-Up Considerations and Process Optimization

Transitioning a synthetic route from a laboratory scale to an industrial scale introduces a new set of challenges. For the synthesis of this compound, several factors would need to be considered for process optimization and safe scale-up.

Key parameters for optimization include reaction temperature, concentration, catalyst loading, and reaction time. The use of flow chemistry could offer significant advantages for a scaled-up process. Continuous flow reactors can provide better control over reaction parameters, enhance heat and mass transfer, and improve safety, especially for reactions involving exothermic steps or hazardous reagents.

Purification of the final product is another critical aspect. The choice of solvent for crystallization or chromatography needs to be carefully selected to ensure high purity and yield, while also considering environmental and economic factors. The development of a robust and scalable purification protocol is essential for the commercial production of this compound.

Advanced Spectroscopic and Crystallographic Characterization of 6 Ethoxy 4 Nitro 1h Benzimidazole

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.

¹H NMR Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons. For aromatic compounds like benzimidazoles, the position of substituents significantly influences the chemical shifts of the aromatic protons. In the case of 6-Ethoxy-4-nitro-1H-benzimidazole, the electron-withdrawing nitro group and the electron-donating ethoxy group create a distinct pattern of signals in the ¹H NMR spectrum.

Detailed analysis of related benzimidazole (B57391) structures provides a basis for predicting the chemical shifts for this compound. For instance, in 2-(4-nitrophenyl)-1H-benzimidazole, the aromatic protons appear in the range of δ 7.28-8.44 ppm. rsc.org The presence of a nitro group generally deshields adjacent protons, shifting their signals to a higher frequency (downfield). sfasu.edu Conversely, an ethoxy group would be expected to shield nearby protons, causing an upfield shift.

Based on these principles, the expected ¹H NMR data for this compound would show distinct signals for the aromatic protons on the benzimidazole ring, as well as the ethyl protons of the ethoxy group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | ~8.0-8.5 | s |

| H-5 | ~7.0-7.5 | d |

| H-7 | ~7.8-8.2 | d |

| -OCH₂CH₃ | ~4.0-4.3 | q |

| -OCH₂CH₃ | ~1.3-1.6 | t |

¹³C NMR Chemical Shift and Coupling Constant Determination

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. In this compound, the carbon atoms of the benzimidazole ring and the ethoxy group will resonate at characteristic frequencies.

For comparison, the ¹³C NMR spectrum of 2-(4-nitrophenyl)-1H-benzimidazole shows signals for the benzimidazole carbons in the range of δ 124.76-149.46 ppm. rsc.org The carbon attached to the nitro group is typically found at a higher chemical shift, while the carbons of the ethoxy group would appear at lower chemical shifts, with the O-CH₂ carbon around δ 60-70 ppm and the -CH₃ carbon around δ 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~150-155 |

| C-4 | ~140-145 |

| C-5 | ~110-115 |

| C-6 | ~155-160 |

| C-7 | ~115-120 |

| C-7a | ~135-140 |

| C-3a | ~130-135 |

| -OCH₂CH₃ | ~65-70 |

| -OCH₂CH₃ | ~14-18 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.eduyoutube.com It would be used to confirm the connectivity within the ethyl group of the ethoxy substituent.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com This is crucial for assigning the proton and carbon signals of the benzimidazole ring and the ethoxy group. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between different parts of the molecule, such as the attachment of the ethoxy and nitro groups to the benzimidazole ring. youtube.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C=N, C=C, N-O (nitro group), and C-O (ether linkage) bonds.

Drawing from data on similar compounds, the N-H stretching vibration in benzimidazoles typically appears as a broad band in the region of 3100-3500 cm⁻¹. orientjchem.org Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethoxy group would be seen in the 2850-3000 cm⁻¹ range. orientjchem.org The characteristic asymmetric and symmetric stretching vibrations of the nitro group are expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net The C-O stretching of the ethoxy group would likely appear in the 1200-1250 cm⁻¹ region.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3100 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N Stretch | 1600 - 1650 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| Asymmetric NO₂ Stretch | 1500 - 1560 |

| Symmetric NO₂ Stretch | 1300 - 1370 |

| C-O Stretch (Ether) | 1200 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

The benzimidazole ring system is a known chromophore. The presence of the nitro and ethoxy groups as auxochromes will influence the λmax values. The nitro group, being an electron-withdrawing group, typically causes a bathochromic shift (shift to longer wavelength), while the electron-donating ethoxy group can also lead to a bathochromic shift due to extended conjugation. Theoretical studies on similar nitro-benzimidazole derivatives have been used to predict electronic absorption spectra. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound with a high degree of accuracy. This allows for the determination of the elemental composition and the confirmation of the molecular formula. orientjchem.orgchemicalbook.com

For this compound (C₉H₉N₃O₃), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms. The HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass, confirming the molecular formula of the compound.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystallographic data exists for this compound, we can infer potential structural characteristics by examining published data for analogous compounds.

For instance, the crystal structure of 1-Isopropyl-4-nitro-6-methoxy-1H-benzimidazole reveals a nearly planar benzimidazole ring system. nih.gov Similarly, in 1-methyl-6-nitro-1H-benzimidazole, the benzimidazole unit is also planar. nih.gov It is therefore highly probable that the benzimidazole core of this compound would also adopt a planar conformation.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a variety of intermolecular forces. In related nitro-substituted benzimidazoles, π-π stacking interactions and hydrogen bonds are the dominant forces influencing the crystal structure. mdpi.comnih.gov

In the case of 1-Isopropyl-4-nitro-6-methoxy-1H-benzimidazole, molecules are reported to stack along the a-axis through π-π interactions. nih.gov It is plausible that this compound would exhibit similar stacking arrangements, driven by the aromatic nature of the benzimidazole ring. The presence of the nitro group could also lead to dipole-dipole interactions, further stabilizing the crystal packing.

Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the supramolecular assembly of benzimidazole derivatives. mdpi.comnih.gov The N-H proton of the imidazole (B134444) ring is a strong hydrogen bond donor, while the nitrogen atoms of the imidazole and the oxygen atoms of the nitro and ethoxy groups can act as hydrogen bond acceptors.

In the absence of a substituent at the N1 position, as in this compound, the N-H group is available to form intermolecular hydrogen bonds. These interactions could link molecules into chains, sheets, or more complex three-dimensional networks. For example, in the crystal structure of 1-(1H-Benzimidazol-2-yl)-4-nitrobenzene, an intermolecular N-H···O hydrogen bond is observed. researchgate.net It is highly likely that similar N-H···O or N-H···N hydrogen bonds would be a key feature in the crystal structure of this compound.

Conformational Analysis

The conformation of the ethoxy and nitro substituents relative to the benzimidazole ring is a key structural feature. In related structures, the nitro group is often observed to be twisted out of the plane of the aromatic ring. For example, in 1-Isopropyl-4-nitro-6-methoxy-1H-benzimidazole, the nitro group is twisted with respect to the benzene (B151609) ring. nih.gov Similarly, in 1-methyl-6-nitro-1H-benzimidazole, the nitro group is rotated by 10.4(2)° from the plane of the heterocycle. nih.gov This torsion is a common feature and is expected to be present in this compound as well.

The conformation of the ethoxy group (-OCH2CH3) would be characterized by the torsion angles around the C-O bonds. Free rotation around these single bonds is possible, and the preferred conformation in the solid state would be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions.

Data Tables

Due to the lack of experimental data for this compound, no specific data tables can be generated for this compound. However, for illustrative purposes, the following table presents crystallographic data for a related compound, 1-Isopropyl-4-nitro-6-methoxy-1H-benzimidazole. nih.gov

Table 1: Crystallographic Data for 1-Isopropyl-4-nitro-6-methoxy-1H-benzimidazole nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₁₃N₃O₃ |

| Molecular Weight | 235.24 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.63920(10) |

| b (Å) | 16.0029(3) |

| c (Å) | 17.9496(3) |

| V (ų) | 2194.33(6) |

| Z | 8 |

| Temperature (K) | 150(2) |

Computational and Theoretical Investigations of 6 Ethoxy 4 Nitro 1h Benzimidazole

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 6-Ethoxy-4-nitro-1H-benzimidazole, DFT calculations can elucidate its geometric and electronic properties, which are crucial for understanding its reactivity and potential applications. These calculations are typically performed using a basis set such as 6-311++G(d,p) to ensure a high level of accuracy. researchgate.net

The first step in a DFT study is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). This process involves calculating the forces on each atom and adjusting their positions until these forces are negligible. The resulting optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.

For this compound, the benzimidazole (B57391) core is expected to be largely planar. nih.gov The ethoxy and nitro groups, being substituents on the benzene (B151609) ring, will have specific orientations relative to the ring to minimize steric hindrance and optimize electronic interactions. The planarity of the benzimidazole unit is a common feature in related structures. nih.gov The nitro group's orientation, in particular, can influence the electronic properties of the entire molecule. nih.gov

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C-N (imidazole) bond length | ~1.38 Å |

| C=N (imidazole) bond length | ~1.32 Å |

| C-C (benzene) bond length | ~1.40 Å |

| C-N (nitro) bond length | ~1.48 Å |

| N-O (nitro) bond length | ~1.23 Å |

| C-O (ethoxy) bond length | ~1.37 Å |

| O-C (ethoxy) bond length | ~1.44 Å |

| C-N-C (imidazole) bond angle | ~108° |

| C-C-N (nitro) bond angle | ~119° |

| C-C-O (ethoxy) bond angle | ~125° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.orgwuxiapptec.com A smaller gap generally implies higher reactivity. wikipedia.org

In this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring and the oxygen atom of the ethoxy group, which act as electron-donating moieties. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group. The presence of both electron-donating (ethoxy) and electron-withdrawing (nitro) groups can lead to a smaller HOMO-LUMO gap, suggesting a potential for charge transfer interactions within the molecule. researchgate.netfrontiersin.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.8 |

| HOMO-LUMO Gap | 3.7 |

Note: These are representative values based on DFT calculations of similar nitroaromatic and benzimidazole compounds. The actual values may vary.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles. researchgate.nettandfonline.comimist.maresearchgate.net The hydrogen atom attached to the imidazole (B134444) nitrogen would exhibit a positive potential, indicating its acidic nature. The aromatic ring itself will have a complex potential distribution influenced by both the electron-donating ethoxy group and the electron-withdrawing nitro group.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. researchgate.nettandfonline.comrsc.org By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, intermolecular interactions, and the stability of molecular complexes. researchgate.nettandfonline.comrsc.orgnih.gov

For this compound, MD simulations could be employed to study its interaction with biological macromolecules, such as enzymes or DNA. tandfonline.comrsc.org Such simulations can help in understanding the binding modes and affinities of the molecule, which is crucial for drug design. For instance, if this compound is being investigated as an inhibitor of a particular enzyme, MD simulations can predict the stability of the enzyme-inhibitor complex and identify the key amino acid residues involved in the interaction. researchgate.netrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.comijpsr.comnih.govresearchgate.netresearchgate.netnih.gov By identifying key molecular descriptors that influence the activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. researchgate.netnih.gov

In the context of this compound, a QSAR study would involve synthesizing and testing a series of related benzimidazole derivatives with varying substituents. Molecular descriptors for these compounds, such as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties, would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed biological activity. ijpsr.comnih.gov Such a model could guide the design of more potent analogs of this compound.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry can also be used to investigate the mechanisms of chemical reactions, including the identification of intermediates and transition states. This is particularly useful for understanding the synthesis of complex molecules like this compound.

The synthesis of this compound would likely involve the formation of the benzimidazole ring, followed by or preceded by the introduction of the ethoxy and nitro groups. A common method for benzimidazole synthesis is the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or aldehyde. mdpi.comscholarsresearchlibrary.comresearchgate.net Computational studies can model this reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. mdpi.com This allows for the determination of the activation energies for each step, providing insight into the reaction kinetics and helping to optimize reaction conditions. For instance, the cyclization step to form the imidazole ring and the electrophilic aromatic substitution to introduce the nitro group are key transformations that can be elucidated through transition state analysis. mdpi.com

Reactivity, Derivatization, and Functionalization of 6 Ethoxy 4 Nitro 1h Benzimidazole

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) portion of the benzimidazole (B57391) ring system is generally susceptible to electrophilic aromatic substitution. However, the reactivity and orientation of incoming electrophiles are significantly modulated by the existing substituents. The ethoxy group at the 6-position is an activating group and an ortho, para-director due to its electron-donating resonance effect. Conversely, the nitro group at the 4-position is a powerful deactivating group and a meta-director due to its strong electron-withdrawing inductive and resonance effects.

In the case of 6-ethoxy-4-nitro-1H-benzimidazole, the directing effects of the two substituents are opposing. The ethoxy group would direct incoming electrophiles to the 5 and 7-positions, while the nitro group would direct them to the 2 and 6-positions (relative to itself, which are the 5 and 7-positions of the benzimidazole ring). The strong deactivating nature of the nitro group generally makes electrophilic aromatic substitution on this ring system challenging, often requiring harsh reaction conditions. researchgate.net The outcome of such reactions would depend on the specific electrophile and reaction conditions, with the potential for a mixture of products. For instance, nitration of a substituted benzene ring is a classic example of electrophilic aromatic substitution where a nitro group is introduced using a mixture of nitric and sulfuric acids. pcbiochemres.comyoutube.com

The imidazole (B134444) ring itself can also undergo electrophilic attack, particularly at the nitrogen atoms. Alkylation and acylation reactions at the N-1 position are common derivatizations of benzimidazoles. acs.org

Nucleophilic Substitution Reactions

The presence of the strongly electron-withdrawing nitro group at the 4-position, ortho and para to potential leaving groups on the benzene ring, activates the ring system towards nucleophilic aromatic substitution (SNAr). While there is no inherent leaving group on the benzene ring of this compound, this reactivity becomes highly relevant if a suitable leaving group, such as a halogen, were present at the 5 or 7-position. In such a scenario, the nitro group would stabilize the negative charge of the Meisenheimer complex intermediate formed during the nucleophilic attack, facilitating the substitution. nih.gov

Furthermore, intramolecular nucleophilic aromatic substitution has been observed in related 2-(2-nitrophenyl)-1H-benzimidazoles, where a nucleophile on a side chain at the N-1 position attacks the nitro-activated phenyl ring, leading to cyclized products. nih.gov

Reduction and Oxidation Pathways

Reduction:

The most prominent reduction pathway for this compound involves the transformation of the nitro group into an amino group. This conversion is a crucial step in the synthesis of various derivatives and is typically achieved through several methods:

Catalytic Hydrogenation: This method employs catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. nih.gov It is a clean and efficient method, often providing high yields of the corresponding amine.

Metal-Acid Systems: A common and cost-effective method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium, such as hydrochloric acid (HCl). nih.gov For instance, the one-pot reductive cyclocondensation of 2-nitroanilines with aromatic aldehydes using Zn/NaHSO₃ in water has been shown to be an efficient way to produce benzimidazole derivatives. pcbiochemres.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst can also be used for the selective reduction of nitro groups.

The resulting 4-amino-6-ethoxy-1H-benzimidazole is a valuable intermediate for further functionalization, as the amino group can participate in a wide range of reactions, including diazotization and coupling, acylation, and alkylation.

Oxidation:

The oxidation of the benzimidazole ring system can be challenging due to its inherent stability. However, under strong oxidizing conditions, degradation of the ring can occur. More controlled oxidation can sometimes be achieved. For instance, peroxydisulfate (B1198043) oxidation has been used to introduce hydroxyl groups into nitrogen-containing heterocycles, although this can sometimes lead to ring-opening or degradation if the conditions are not carefully controlled. rsc.org The oxidation of the ethoxy group is also a possibility under certain conditions, potentially leading to an aldehyde or carboxylic acid functionality, though this would likely require specific reagents to avoid affecting the benzimidazole ring.

Heterocyclic Ring Modifications and Expansions

Modifications of the benzimidazole ring itself are less common but can be achieved under specific conditions. For instance, certain N-substituted benzimidazoles can undergo ring-opening reactions. The expansion of the imidazole ring to form larger heterocyclic systems is a potential transformation, though specific examples starting from this compound are not readily found in the literature. More commonly, the existing ring is functionalized at its various positions.

Formation of Coordination Complexes

The nitrogen atoms of the benzimidazole ring, particularly the pyridine-like N-3 atom, are excellent ligands for coordination with metal ions. A wide variety of metal complexes of benzimidazole and its derivatives have been synthesized and characterized. nih.govnih.govmdpi.comnih.gov The formation of these complexes can significantly alter the electronic properties and reactivity of the benzimidazole ligand.

For this compound, the N-3 atom would be the primary site for coordination with a metal center. The electron-withdrawing nitro group can influence the electron density on the benzimidazole ring system, which in turn can affect the strength of the metal-ligand bond. nih.govnih.gov The synthesis of such complexes typically involves reacting the benzimidazole derivative with a metal salt in a suitable solvent. nih.gov

| Metal Ion | Ligand Type | Resulting Complex Structure | Potential Application | Reference |

|---|---|---|---|---|

| Copper(II) | Benzimidazole derivatives | Mononuclear or polynuclear complexes | Anticancer, Antimicrobial | nih.gov |

| Zinc(II) | 2-(Pyridin-4-yl)-1H-benzimidazole | Mononuclear complexes | - | mdpi.com |

| Cobalt(II), Nickel(II), Cadmium(II) | 1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl] | Dimeric species | Antimicrobial | mdpi.com |

Use as a Synthetic Precursor for Advanced Organic Structures

This compound is a valuable building block for the synthesis of more complex and advanced organic structures. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

The reduction of the nitro group to an amine, as discussed in section 5.3, is a key transformation that opens up a plethora of synthetic possibilities. The resulting 4-amino-6-ethoxy-1H-benzimidazole can be used to construct a wide range of derivatives.

Furthermore, the N-1 position of the imidazole ring can be readily alkylated or acylated to introduce various side chains. This has been demonstrated in the synthesis of numerous N-substituted 6-nitro-1H-benzimidazole derivatives. rsc.orgnist.gov These modifications are often pursued to modulate the biological activity of the resulting compounds.

| Starting Material | Reaction | Product | Reference |

|---|---|---|---|

| 4-nitro-o-phenylenediamine (B140028) | Condensation with substituted aromatic aldehydes | 2-Aryl-6-nitro-1H-benzimidazoles | rsc.orgnist.gov |

| 6-substituted 1H-benzimidazole derivatives | N-alkylation with substituted halides | N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | rsc.orgnist.gov |

| 2-Aryl-5-cyano-1H-benzimidazoles | Catalytic reduction | 2-Aryl-5-formyl-1H-benzimidazoles |

Exploration of Advanced Material Science and Catalytic Applications

Non-linear Optical (NLO) Properties and Optoelectronic Applications

Benzimidazole (B57391) and its derivatives are recognized for their significant non-linear optical (NLO) behavior, which is crucial for applications in optoelectronics. researchgate.net Organic materials, in general, are gaining traction in NLO applications due to their fast response times and high nonlinear polarizability. nih.gov The NLO response in organic molecules often arises from intramolecular charge transfer (ICT) between an electron donor and an electron acceptor through a π-conjugated system.

In the case of 6-Ethoxy-4-nitro-1H-benzimidazole, the ethoxy group (-OC2H5) acts as an electron donor, while the nitro group (-NO2) is a strong electron acceptor. This donor-acceptor substitution pattern on the benzimidazole ring is anticipated to enhance the molecule's second-order hyperpolarizability (β) and third-order hyperpolarizability (γ), which are key parameters for NLO materials. Theoretical studies on similar donor-acceptor substituted benzimidazole derivatives have shown that the presence of such groups can significantly increase the NLO response. nih.gov Specifically, the nitro group is known to maximize the non-linear response and increase the amount of transferred charge. nih.gov

Table 1: Comparison of NLO Properties in Related Benzimidazole Derivatives

| Compound/System | Key Feature | Observed/Predicted NLO Property | Potential Application | Reference |

| 2-(2-nitrophenyl)-1H-benzimidazoles | Intramolecular SNAr of nitrite | High-yielding synthesis of complex benzimidazoles | Precursors for NLO materials | nih.gov |

| 6-(1H-benzimidazole)-2-naphthalenol derivatives | Donor-acceptor substituents | -NO2 substituent maximizes NLO response | Fluorescent probes, NLO materials | nih.gov |

| Non-fullerene DTS(FBTTh2)2-based derivatives | Nitro group as acceptor | Reduced energy gap, enhanced hyperpolarizability | Optoelectronic devices | nih.gov |

Role as a Ligand in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgeeer.org The versatility of MOF structures allows for their application in gas storage, separation, catalysis, and sensing. rsc.org Benzimidazole derivatives are frequently employed as ligands in the synthesis of MOFs due to the coordinating ability of their nitrogen atoms. northwestern.edu

The structure of this compound, with its benzimidazole core, makes it a suitable candidate for a ligand in MOF synthesis. The nitrogen atoms in the imidazole (B134444) ring can coordinate with various metal ions, forming the nodes of the framework. Furthermore, the presence of the nitro group can introduce additional functionality to the resulting MOF. Nitro-functionalized MOFs have been shown to be effective in applications such as CO2 capture and catalysis, where the nitro group can enhance Lewis acidity. researchgate.net

While there are no specific reports on the use of this compound in MOF synthesis, the principles of MOF design and the known reactivity of benzimidazoles suggest its potential. The ethoxy and nitro groups could influence the topology and properties of the resulting framework, potentially leading to materials with tailored functionalities.

Catalytic Applications (e.g., as an organocatalyst or metal ligand)

The application of benzimidazole derivatives in catalysis is a well-established field. They can function either as organocatalysts themselves or as ligands that coordinate with metal centers to form catalytically active complexes. enpress-publisher.com

As a Metal Ligand:

The nitrogen atoms in the benzimidazole ring of this compound can form stable complexes with a variety of transition metals. nih.gov The electronic properties of the benzimidazole ligand, influenced by the ethoxy and nitro substituents, can in turn modulate the catalytic activity of the metal center. The electron-withdrawing nature of the nitro group can enhance the acidity of the imine proton and influence the electronic environment of the metal center, which can be beneficial for certain catalytic reactions. nih.gov Metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole, a structurally related compound, have been shown to exhibit catalytic activity in various organic transformations. nih.gov These complexes are often employed in C-C coupling reactions and oxidations. nih.gov

As an Organocatalyst:

While less common than their role as ligands, some benzimidazole derivatives have been explored as organocatalysts. The proposed mechanism often involves the ability of the benzimidazole core to participate in hydrogen bonding or other non-covalent interactions to activate substrates. For instance, thiourea-based catalysts, which share some structural similarities in terms of hydrogen bonding capabilities, have been used in the asymmetric transfer hydrogenation of nitroolefins, where the catalyst's hydrogen bonding with the nitro group is key to its function. organic-chemistry.org It is conceivable that the N-H group of this compound, in conjunction with its other functional groups, could enable it to act as an organocatalyst in specific reactions.

Polymer Chemistry Integration

Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their excellent thermal and chemical stability. mendeley.com These properties make them suitable for demanding applications such as high-temperature fuel cell membranes and fire-retardant materials. The properties of PBIs can be tuned by incorporating different functional groups into the polymer backbone.

The integration of this compound into a polymer structure could be achieved through several synthetic routes. If appropriately functionalized, it could be used as a monomer in a polycondensation reaction. The presence of the ethoxy and nitro groups on the benzimidazole unit would be expected to modify the properties of the resulting polymer. For example, the ethoxy group might enhance solubility in certain organic solvents, while the nitro group could be a site for further chemical modification or could influence the polymer's electronic properties.

Research on poly(imide amide) copolymers has demonstrated that nitro groups can be incorporated into polymer chains and subsequently reduced and cyclized to form benzimidazole rings within the polymer structure. researchgate.net While direct polymerization of this compound has not been reported, the existing literature on functionalized polybenzimidazoles suggests that its incorporation could lead to novel materials with tailored properties. researchgate.net

Future Research Directions and Challenges

Development of Novel Synthetic Pathways

Current synthetic routes to 6-Ethoxy-4-nitro-1H-benzimidazole and related nitrobenzimidazoles often involve multi-step processes that can be time-consuming and may produce modest yields. A key area for future research is the development of more efficient and sustainable synthetic pathways. This could involve exploring one-pot synthesis reactions, utilizing novel catalysts to improve reaction kinetics and selectivity, and investigating greener solvent systems to minimize environmental impact. The development of microwave-assisted or flow chemistry-based syntheses could also offer significant advantages in terms of reaction time and scalability.

Exploration of Advanced Spectroscopic Techniques

While standard spectroscopic methods like NMR and IR are routinely used for the characterization of this compound, there is an opportunity to employ more advanced techniques to gain deeper insights into its structural and electronic properties. Techniques such as solid-state NMR could provide valuable information about the compound's structure in the solid phase. Furthermore, advanced mass spectrometry techniques, like ion mobility-mass spectrometry, could be used to study its gas-phase conformation and interactions with other molecules.

Integration with Emerging Computational Methodologies

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound. Future research should focus on integrating more sophisticated computational methodologies, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), to model its electronic structure, spectroscopic properties, and reaction mechanisms. These computational studies can guide experimental work by predicting the most promising derivatization strategies and potential applications. Molecular dynamics simulations could also be employed to study its interactions with biological macromolecules, providing insights into potential new therapeutic applications.

Expansion of Derivatization Strategies

The functional groups present in this compound, namely the nitro and ethoxy groups, as well as the benzimidazole (B57391) core, offer multiple sites for chemical modification. A significant avenue for future research is the systematic exploration of derivatization strategies to create a library of novel compounds with tailored properties. This could involve reactions such as reduction of the nitro group to an amino group, which can then be further functionalized. Additionally, electrophilic or nucleophilic substitution on the benzimidazole ring could lead to a diverse range of new molecules with potentially enhanced biological or material science applications.

Unexplored Applications in Niche Scientific Domains

While the primary research focus on benzimidazole derivatives has often been in medicinal chemistry, the unique electronic and structural features of this compound suggest potential applications in other scientific domains. Future investigations could explore its use as a component in organic light-emitting diodes (OLEDs), as a sensor for specific analytes, or as a building block for novel coordination polymers and metal-organic frameworks (MOFs). Its nitro group also suggests potential, though currently unexplored, applications in materials science, possibly as an energetic material or a precursor to such materials. A thorough investigation into these niche areas could reveal unexpected and valuable properties of this versatile molecule.

Q & A

Q. What are the standard synthetic routes for 6-Ethoxy-4-nitro-1H-benzimidazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of nitro-substituted precursors under acidic or catalytic conditions. For example, benzimidazole derivatives are synthesized via condensation of o-phenylenediamine analogs with nitro-substituted aldehydes or ketones in ethanol under reflux, often with glacial acetic acid as a catalyst . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. 50–60°C), and catalyst loading (e.g., sodium ethoxide) to improve yield and purity. Monitoring by TLC or HPLC ensures reaction completion .

Q. How can spectroscopic techniques validate the structural identity of this compound?

- IR Spectroscopy : Confirm nitro (NO₂) stretching vibrations near 1520–1350 cm⁻¹ and ethoxy (C-O-C) bands at ~1100 cm⁻¹.

- NMR : H NMR should show aromatic protons (δ 7.0–8.5 ppm), ethoxy methylene (δ ~4.3 ppm), and nitro group deshielding effects. C NMR detects the nitro-substituted carbon (δ ~145 ppm) and ethoxy carbons (δ ~65–70 ppm).

- Mass Spectrometry : Molecular ion peak (M⁺) matching the molecular weight (e.g., 207.2 g/mol) and fragmentation patterns consistent with benzimidazole scaffolds .

Q. What safety precautions are critical when handling nitro-substituted benzimidazoles?

Nitro groups pose explosion risks under high heat or friction. Use blast shields, avoid grinding dry solids, and store in cool, dark conditions. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory. First-aid measures for exposure include rinsing skin/eyes with water and immediate medical consultation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular structures?

Single-crystal X-ray diffraction (SXRD) with programs like SHELXL provides unambiguous bond lengths, angles, and packing motifs. For example, discrepancies in nitro group orientation or ethoxy conformation can be resolved by comparing experimental data (e.g., C–N bond lengths ~1.45 Å) with DFT-optimized models. Twinning or disorder in crystals may require iterative refinement cycles using high-resolution data (>1.0 Å) .

Q. What strategies address low yields in benzimidazole nitration reactions?

Nitration regioselectivity is influenced by electronic effects. For 4-nitro derivatives, use mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor para-substitution. Competing ortho/para products can be separated via column chromatography (silica gel, hexane/EtOAc). Alternative methods, such as diazotization followed by nitration, may improve selectivity .

Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound derivatives?

- Electron-Withdrawing Groups : Nitro and ethoxy groups enhance electrophilicity, improving interactions with biological targets (e.g., enzyme active sites).

- Substitution Patterns : Adding aryl thiazole-triazole moieties (e.g., compound 9c in ) increases antimicrobial activity by enhancing hydrophobic interactions.

- Bioisosteric Replacement : Replacing nitro with sulfonamide groups maintains activity while reducing toxicity .

Q. What computational methods predict the stability of this compound under physiological conditions?

- Molecular Dynamics (MD) Simulations : Assess solvation free energy and degradation pathways in aqueous environments.

- DFT Calculations : Evaluate nitro group reduction potentials (e.g., LUMO energies) to predict metabolic susceptibility.

- Docking Studies : Model interactions with cytochrome P450 enzymes to identify metabolic hotspots .

Q. How can conflicting biological activity data (e.g., antimicrobial vs. cytotoxic effects) be reconciled?

- Dose-Response Assays : Establish IC₅₀ values for both target pathogens and mammalian cells (e.g., HEK293) to determine selectivity indices.

- Mechanistic Studies : Use fluorescence probes (e.g., ROS detection) to differentiate bactericidal effects from nonspecific cytotoxicity.

- Metabolite Profiling : LC-MS/MS identifies degradation products that may contribute to off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.